Product packaging for Ioversol(Cat. No.:CAS No. 87771-40-2)

Ioversol

Cat. No.: B029796
CAS No.: 87771-40-2
M. Wt: 807.1 g/mol
InChI Key: AMDBBAQNWSUWGN-UHFFFAOYSA-N
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Description

Ioversol is a modern, non-ionic, tri-iodinated, low-osmolality contrast agent widely utilized in preclinical and biomedical research for X-ray-based imaging techniques, most notably computed tomography (CT). Its primary research value lies in its enhanced safety profile and excellent vascular tolerance compared to ionic agents, which is critical for longitudinal in vivo studies. The mechanism of action of this compound is based on the potent attenuation of X-rays by its three firmly bound iodine atoms (concentration typically 350 mg I/mL), which provides high radiographic density without dissociating in solution. This property allows researchers to vividly visualize and differentiate vascular structures, organ perfusion, and tissue morphology. Its low osmolality, a result of its non-ionic nature and hydrophilic side chains, minimizes hemodynamic disturbances and endothelial damage, leading to more reliable and reproducible experimental outcomes. Key research applications include angiography for cardiovascular studies, urography for renal function assessment, and general enhancement for oncological imaging to delineate tumor boundaries and monitor therapeutic efficacy. This product is offered in high chemical purity to ensure batch-to-batch consistency and optimal imaging performance, making it an indispensable tool for advancing diagnostic imaging science and developing novel therapeutic interventions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H24I3N3O9 B029796 Ioversol CAS No. 87771-40-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-N,3-N-bis(2,3-dihydroxypropyl)-5-[(2-hydroxyacetyl)-(2-hydroxyethyl)amino]-2,4,6-triiodobenzene-1,3-dicarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24I3N3O9/c19-13-11(17(32)22-3-8(29)5-26)14(20)16(24(1-2-25)10(31)7-28)15(21)12(13)18(33)23-4-9(30)6-27/h8-9,25-30H,1-7H2,(H,22,32)(H,23,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMDBBAQNWSUWGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CO)N(C1=C(C(=C(C(=C1I)C(=O)NCC(CO)O)I)C(=O)NCC(CO)O)I)C(=O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24I3N3O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2045521
Record name Ioversol
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Molecular Weight

807.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Solubility

Water soluble
Record name Ioversol
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CAS No.

87771-40-2, 8771-40-2
Record name Ioversol
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Record name Ioversol [USAN:USP:INN:BAN]
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Record name Ioversol
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Record name Ioversol
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Record name 1,3-Benzenedicarboxamide, N1,N3-bis(2,3-dihydroxypropyl)-5-[(2-hydroxyacetyl)(2-hydroxyethyl)amino]-2,4,6-triiodo
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Record name IOVERSOL
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Melting Point

180-182°C
Record name Ioversol
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Molecular and Pharmacological Characterization of Ioversol

Mechanism of Radiographic Contrast Enhancement by Ioversol

Temporal Dynamics of Contrast Enhancement in Various Anatomical Regions

Immediate Post-Injection Peak Enhancement

Following rapid intravenous injection of this compound, peak iodine blood levels are achieved almost immediately fda.gove-lactancia.orgnih.govpdr.netrxmed.comwikidoc.org. These concentrations subsequently decline rapidly, typically within 5 to 10 minutes, as the contrast medium undergoes dilution within the plasma volume and diffuses into the extravascular spaces e-lactancia.orgnih.govrxmed.comwikidoc.org. For angiographic procedures, the most pronounced contrast enhancement is observed immediately after rapid injection, generally within a timeframe of 15 to 120 seconds fda.govfda.govmims.comnih.govdrugbank.comrxmed.com. In the context of renal imaging, this compound becomes visible in the renal parenchyma within 30 to 60 seconds following rapid intravenous injection fda.govmims.comnih.govdrugbank.comrxmed.com. Opacification of the calyces and pelves in individuals with normal renal function typically becomes apparent within 1 to 3 minutes, with optimal contrast achieved within 5 to 15 minutes fda.govmims.comnih.govdrugbank.comrxmed.com.

Accumulation in Lesions and Extravascular Spaces

In contrast-enhanced computed tomographic imaging of non-neural body tissues, this compound rapidly diffuses from the vascular compartment into the extravascular space fda.govmims.comnih.govpdr.netrxmed.comwikidoc.org. The observed increase in X-ray absorption in these tissues is influenced by factors such as blood flow, the concentration of the contrast medium, and its extraction by interstitial tissue, given the absence of a restrictive barrier in these regions mims.comnih.govpdr.netrxmed.comwikidoc.org. Consequently, contrast enhancement in the body is attributed to the differential extravascular diffusion between normal and abnormal tissues mims.comnih.govpdr.netrxmed.comwikidoc.org. A delay between the peak blood iodine concentrations and the maximum contrast enhancement suggests that radiographic contrast enhancement is, at least in part, reliant on the accumulation of the iodine-containing medium within the lesion and outside the blood pool fda.govfda.govdrugbank.compdr.netwikidoc.org. This accumulation is particularly critical for the visualization of certain pathological lesions, such as malignant brain tumors, where a compromised blood-brain barrier facilitates the entry and retention of the contrast medium within the interstitial tumor tissue fda.gove-lactancia.orgmims.comdrugbank.compdr.netwikidoc.org.

Pharmacokinetics of this compound

The pharmacokinetics of intravascularly administered this compound in healthy subjects are described by an open two-compartment model, featuring first-order elimination. This model comprises a rapid alpha phase, primarily representing drug distribution, and a slower beta phase, indicative of drug elimination e-lactancia.orgmims.comnih.govdrugbank.comrxmed.com.

Distribution Profile in Biological Systems

This compound demonstrates a swift and comprehensive distribution throughout biological systems.

This compound rapidly distributes into the extracellular space fda.govfda.gove-lactancia.orgmims.comnih.govdrugbank.comrxmed.com. The volume of distribution in adults is approximately 0.26 L/kg body weight, which aligns with its distribution into the extracellular fluid compartment fda.govfda.govdrugbank.com. This compound exhibits minimal binding to serum or plasma proteins; in vitro human plasma studies have shown low protein binding, ranging from 9% to 13% fda.gove-lactancia.orgnih.govdrugbank.comrxmed.comguerbet.com. Equilibration with the extracellular compartments is typically achieved within approximately 10 minutes, after which the decline in plasma concentration follows an exponential pattern nih.govwikidoc.org.

Under normal physiological conditions, this compound does not cross an intact blood-brain barrier (BBB) and therefore does not accumulate in healthy brain tissue fda.gove-lactancia.orgmims.comnih.govdrugbank.compdr.netwikidoc.org. The observed increase in X-ray absorption within the normal brain is primarily due to the presence of the contrast agent within the blood pool e-lactancia.orgmims.compdr.netwikidoc.org. However, in instances where the blood-brain barrier is disrupted, such as in the presence of malignant brain tumors or during conditions like contrast-induced encephalopathy, this compound can permeate and accumulate within the interstitial tissue of the affected brain region fda.gove-lactancia.orgmims.comdrugbank.compdr.netwikidoc.orgguerbet.com. Research in rats has indicated that this compound can dynamically increase the permeability of the BBB, a phenomenon that may be linked to alterations in the expression of tight junction proteins, specifically ZO-1 and occludin nih.govmdpi.comnih.gov. Despite these findings, animal studies generally suggest that this compound does not cross the intact blood-brain barrier or induce significant endothelial damage nih.govwikidoc.org.

Biotransformation and Metabolism

This compound undergoes negligible biotransformation or metabolism within the body, including no significant deiodination fda.govfda.gove-lactancia.orgmims.comnih.govdrugbank.comrxmed.comguerbet.com. It is excreted almost entirely in its unchanged form fda.govfda.gove-lactancia.orgnih.govdrugbank.comrxmed.comguerbet.com. The primary route of elimination for this compound following intravascular administration is renal excretion fda.govfda.govnih.govdrugbank.comrxmed.comguerbet.comwikidoc.org. More than 95% of the administered dose is typically excreted in the urine within the first 24 hours, with peak urine concentrations occurring within the initial two hours post-administration fda.govfda.gove-lactancia.orgnih.govdrugbank.comguerbet.com. Fecal elimination of this compound is considered negligible, with reported ranges of 3% to 9% nih.govdrugbank.comrxmed.com. The biological half-life of this compound in healthy volunteers is approximately 1.5 hours fda.govmims.comnih.govdrugbank.comrxmed.comwikidoc.org.

Pharmacokinetic Parameters of this compound in Healthy Volunteers

Parameter50 mL Dose (this compound 320)150 mL Dose (this compound 320)Reference
Cmax (mg/mL)1.452.36 drugbank.com
Tmax (min)2.04.3 drugbank.com
AUC (mg·hr/mL)1.744.43 drugbank.com
Biological Half-life (hours)1.51.5 fda.govmims.comnih.govdrugbank.comrxmed.comwikidoc.org
Absence of Significant Deiodination or Biotransformation

This compound demonstrates high metabolic stability in vivo. Studies consistently show that this compound does not undergo significant metabolism, deiodination, or biotransformation within the body drugbank.comnih.gove-lactancia.orgwikidoc.orgguerbet.comgithub.iofda.govrxmed.comfda.govnih.govnih.gov. This characteristic indicates that the compound is excreted largely in its unchanged form, minimizing the formation of metabolites that could potentially alter its pharmacokinetic profile or contribute to systemic effects.

Elimination and Excretion Pathways

Following intravascular administration, this compound is primarily eliminated from the body through the kidneys drugbank.compatsnap.comfda.govnih.gove-lactancia.orgwikidoc.orgguerbet.comfda.govrxmed.comfda.govnih.govnih.govmedscape.comhres.caguerbet.com.

Predominant Renal Excretion

Renal excretion is the predominant pathway for this compound elimination. More than 95% of the administered dose is excreted in the urine within the first 24 hours drugbank.comfda.govnih.govwikidoc.orgguerbet.comgithub.iofda.govfda.govnih.govnih.govmedscape.comguerbet.com. Peak urine concentration of this compound typically occurs within the first two hours following administration drugbank.comfda.govnih.govwikidoc.orgfda.govnih.govnih.govguerbet.com. The rapid and extensive urinary excretion is consistent with its hydrophilic properties and very low level of binding to serum and plasma proteins, suggesting that this compound is primarily cleared by glomerular filtration fda.govnih.govguerbet.comrxmed.comnih.gov.

Negligible Fecal Elimination

Fecal elimination of this compound is negligible. In human studies, fecal elimination has been reported as negligible drugbank.comfda.govnih.govwikidoc.orgguerbet.comnih.gov. Animal studies in conscious beagle dogs showed fecal excretion amounting to approximately 3-9% of the administered dose, with the vast majority recovered in urine e-lactancia.orgrxmed.comhres.canih.gov. This further supports the primary role of renal clearance in the elimination of this compound.

Impact of Renal Dysfunction on Elimination Half-life

The elimination half-life of this compound is significantly prolonged in patients with impaired renal function drugbank.compatsnap.comfda.govnih.gove-lactancia.orgwikidoc.orggithub.iorxmed.comnih.govmedscape.comhres.cafda.gov. In individuals with normal renal function, the biological half-life has been reported as approximately 1.5 hours drugbank.comfda.govnih.gove-lactancia.orgwikidoc.orggithub.iorxmed.comhres.camims.com. However, in patients with severe renal disease, excretion may not occur, and prolonged plasma levels of this compound can be anticipated e-lactancia.orgrxmed.com. This compound does not bind to plasma or serum proteins, making it amenable to removal by dialysis nih.govfda.govtandfonline.com. A study in patients with end-stage renal failure undergoing hemodialysis showed that this compound was effectively removed, with a half-life during hemodialysis of 1.8 hours tandfonline.com.

Presented as Data Table: Elimination Half-life of this compound

PopulationElimination Half-life (approximate)NotesSource
Healthy Volunteers1.5 hoursConsistent across various dose levels drugbank.comfda.govnih.gove-lactancia.orgwikidoc.orggithub.iorxmed.comhres.camims.com
Renal DysfunctionProlongedRate of excretion varies unpredictably drugbank.compatsnap.comfda.govnih.gove-lactancia.orgwikidoc.orggithub.iorxmed.comnih.govmedscape.comhres.cafda.gov
During Hemodialysis1.8 hoursEffective removal by dialysis tandfonline.com

Pharmacokinetic Modeling

The pharmacokinetics of this compound in normal subjects conform to a well-established model drugbank.comfda.govnih.gove-lactancia.orgwikidoc.orgrxmed.comnih.govhres.camims.comvulcanchem.com.

Open Two-Compartment Model with First-Order Elimination

Presented as Data Table: Pharmacokinetic Parameters of this compound (Healthy Volunteers)

ParameterValue (approximate)NotesSource
Biological Half-life1.5 hoursFor both 50 mL and 150 mL doses drugbank.comfda.govnih.gove-lactancia.orgwikidoc.orggithub.iorxmed.comhres.camims.com
Alpha Phase (Distribution)6.8 minutesRapid distribution phase e-lactancia.orgrxmed.comhres.camims.com
Beta Phase (Elimination)92 minutesSlower elimination phase e-lactancia.orgrxmed.comhres.camims.com
Volume of Distribution0.26 L/kg body weightConsistent with extracellular space distribution drugbank.com
Protein BindingNegligibleDoes not bind to serum or plasma proteins drugbank.comfda.govnih.govwikidoc.orgguerbet.comrxmed.comnih.gov

Toxicological Research and Safety Profile of Ioversol

Preclinical Toxicology Studies of Ioversol

Acute Toxicity Assessments (LD50 determination)

The acute toxicity of this compound has been evaluated in several animal species. The median lethal dose (LD50) is a measure of the acute toxicity of a substance. Studies have shown that the intravenous LD50 of this compound is greater than 12 g I/kg in mice, rats, rabbits, and dogs. nih.gov In mice, the intravenous LD50 for this compound (32% I w/v) was determined to be 17 g I/kg, and in rats, it was 15 g I/kg. nih.gov For rabbits and dogs, the acute intravenous toxicity (LD50) values were found to be ≥25 and >12 g I/kg, respectively. nih.gov

When administered via intrathecal routes to rats, this compound demonstrated less toxicity compared to other contrast agents like iohexol (B1672079) and iopamidol. nih.gov The LD50 for acute intracisternal toxicity (43% I w/v) in rats was 1,000 mg of iodine/kg for females and > 1,200 mg I/kg for males. nih.gov

Acute Intravenous Toxicity (LD50) of this compound
Animal SpeciesLD50 (g I/kg)
Mice17
Rats15
Rabbits≥25
Dogs>12

Subacute Toxicity Investigations

Subacute toxicity studies, which involve repeated administration of a substance over a period of time, have been conducted on this compound in rats and dogs. nih.gov In these studies, daily intravenous injections of this compound were administered for four weeks at doses of 0.2, 0.8, and 3.2 g I/kg/day. nih.gov

The results indicated that this compound was well-tolerated. nih.gov In rats, a reversible renal cytoplasmic tubular vacuolation was observed at the higher doses. nih.govnih.gov In dogs, a reversible hepatocyte vacuolation was seen at the high dose. nih.gov Importantly, clinical chemistry tests did not show any signs of renal or hepatic dysfunction in the respective species. nih.gov

Mutagenicity and Genotoxicity Evaluations

This compound has been evaluated for its potential to cause genetic mutations or chromosomal damage through a series of in vitro and in vivo studies. nih.gov These genetic toxicity studies have employed both bacterial and mammalian assay systems. nih.gov The results from four different genetic toxicity studies have indicated that this compound does not possess mutagenic or clastogenic (chromosome-damaging) activity. nih.gov Non-clinical studies have also suggested that this compound is not mutagenic. drugbank.comrxlist.com A mammalian micronucleus assay in mice that received single intravenous doses of up to 3.2 g I/kg showed that this compound did not cause a significant increase in micronuclei in mouse bone marrow. nih.gov

Reproductive and Developmental Toxicology

The effects of this compound on reproduction and development have been investigated in animal models.

Developmental toxicity studies were conducted in rats and rabbits to assess the potential for this compound to cause birth defects. drugbank.com In these studies, pregnant rats and rabbits were administered daily intravenous doses of up to 3.2 g I/kg/day during the period of organogenesis. nih.gov The results of these studies showed that this compound did not produce teratogenic effects in either rats or rabbits. nih.govnih.gov No adverse effects on embryo-fetal development were detected in either species. drugbank.com While maternal toxicity was observed in rabbits at doses of 0.8 and 3.2 g iodine/kg, there was no adverse impact on the incidence of malformations, skeletal and visceral anomalies, or skeletal variants in the offspring. nih.govdrugbank.com

Studies in male and female rats have been conducted to evaluate the effects of this compound on fertility and reproductive function. nih.gov Daily intravenous injections of this compound did not adversely affect the fertility or reproductive performance of the treated rats. nih.govnih.gov Furthermore, the offspring of dams treated with this compound developed and reproduced in a normal manner. nih.govnih.gov Non-clinical studies have concluded that this compound does not affect fertility. drugbank.comrxlist.com

In Vitro Cytotoxicity Assessments in Renal Cell Lines

The nephrotoxic potential of iodinated contrast media (ICM) is a significant area of toxicological research. In vitro studies using renal cell lines provide a controlled environment to assess the direct cytotoxic effects of compounds like this compound.

One study compared the in vitro toxicity of the low-osmolar ICM this compound, iohexol, and iopromide (B1672085) with the iso-osmolar ICM iodixanol (B1672021) in the rat kidney epithelial cell line NRK 52-E. nih.govtandfonline.com The key findings indicated that the osmolality of the contrast media was the primary determinant of in vitro toxicity. nih.govtandfonline.com After 24 hours of exposure, a strong linear relationship was observed between cell death and osmolality. tandfonline.com The low-osmolar agents, including this compound, induced a similar degree of cell death, which was significantly greater than that caused by the iso-osmolar agent, iodixanol. nih.govtandfonline.com Morphological changes observed in cells exposed to this compound included condensed or fragmented nuclei and contracted cytoplasm at 3 hours, progressing to a loss of confluence of the cell layer by 6 hours. tandfonline.com

Further research in LLC-PK1 cells, a porcine renal epithelial cell line, demonstrated that this compound can induce apoptosis. nih.gov A 30-minute incubation with this compound, followed by a 24-hour period in a contrast-free medium, led to an increase in the activity of caspases-3 and -9, which are key proteases in the apoptotic cascade. nih.gov This was accompanied by an increase in the mRNA expression of the pro-apoptotic protein Bax and a decrease in the mRNA levels of the anti-apoptotic protein Bcl-2. nih.gov It was also found that inhibitors of ceramide synthase could attenuate the renal tubular cell injury induced by this compound in these cells. nih.gov

However, the role of oxidative stress in this compound-induced cytotoxicity in vitro has been debated. One study using isolated mouse proximal tubule segments found that membrane damage caused by this compound was not associated with lipid peroxidation. nih.gov In the same study, the antioxidant N-acetylcysteine (NAC) did not protect HK-2 cells (a human renal proximal tubular cell line) from this compound's toxicity. nih.gov

Table 1: Summary of In Vitro Cytotoxicity Findings for this compound in Renal Cell Lines
Cell LineKey FindingsPrimary Mechanism ImplicatedReference
NRK 52-E (Rat Kidney Epithelial)Induced cell death, with a strong correlation to osmolality. Caused more cell death than iso-osmolar iodixanol.Hyperosmolality nih.govtandfonline.com
LLC-PK1 (Porcine Renal Epithelial)Induced apoptosis via increased activity of caspases-3 and -9, and altered expression of Bax and Bcl-2 proteins.Apoptosis Induction nih.gov
HK-2 (Human Renal Proximal Tubular)Toxicity was not mitigated by the antioxidant N-acetylcysteine, suggesting mechanisms other than oxidative stress.Non-oxidant stress pathways nih.gov

Adverse Drug Reactions and Hypersensitivity Reactions Associated with this compound

Incidence and Severity of Adverse Reactions

A systematic review encompassing 31 studies and over 57,000 patients provides comprehensive data on the incidence of adverse drug reactions (ADRs) with intravenous this compound administration. researchgate.netnih.gov The findings from this extensive analysis indicate a favorable safety profile for this compound.

In 12 studies from its clinical development, the median incidence of ADRs in adults was 1.65%, with a wide range of 0% to 33.3%. researchgate.netnih.gov Three other studies reported a lower incidence, between 0.13% and 0.28%. researchgate.netnih.gov Hypersensitivity reactions (HSRs) were reported in two studies with an incidence ranging from 0.20% to 0.66%. researchgate.netnih.gov Acute adverse events, occurring within an hour of administration, were noted in four studies, with rates from 0.23% to 1.80%. researchgate.netnih.gov

Severe reactions associated with this compound are rare. researchgate.netnih.gov The median incidence of severe reactions was 0%, with a range of 0% to 4%. researchgate.netnih.gov Notably, no severe reactions were reported in pediatric patients. researchgate.netnih.gov The most commonly reported adverse reaction in clinical trials was nausea, occurring at a rate of approximately 1%. rxlist.com

Table 2: Incidence of Adverse Reactions with Intravenous this compound in Adults
Reaction TypeNumber of StudiesIncidence RangeMedian IncidenceReference
All Adverse Drug Reactions (ADRs) - Clinical Development120% - 33.3%1.65% researchgate.netnih.gov
All Adverse Drug Reactions (ADRs) - Other Studies30.13% - 0.28%N/A researchgate.netnih.gov
Hypersensitivity Reactions (HSRs)20.20% - 0.66%N/A researchgate.netnih.gov
Acute Events (<1 hour)40.23% - 1.80%N/A researchgate.netnih.gov
Severe ReactionsMultiple0% - 4%0% researchgate.netnih.gov

Comparative Analysis of Hypersensitivity Reactions with Other Iodinated Contrast Media

When compared with other iodinated contrast media (ICM) of the same class (low-osmolar, non-ionic), this compound demonstrates a comparatively low incidence of hypersensitivity reactions (HSRs), particularly those of severe intensity. researchgate.netnih.gov

Cross-reactivity between different ICMs is a recognized phenomenon. Common associations for immediate hypersensitivity reactions include iohexol-ioversol and iomeprol-ioversol. mdpi.com This suggests a shared structural component or metabolite may be responsible for triggering an immune response in susceptible individuals.

Molecular and Cellular Mechanisms Underlying Adverse Reactions

Contrast-Induced Encephalopathy (CIE) is a rare, often reversible, neurological complication following the administration of iodinated contrast media. nih.goveso-stroke.org The primary pathophysiological mechanism is believed to be a temporary disruption of the blood-brain barrier (BBB). eso-stroke.orgjccm.ro This breach allows the contrast agent, which is normally restricted from entering the central nervous system, to exert direct neurotoxic effects. eso-stroke.org

Risk factors that may predispose a patient to BBB disruption and subsequent CIE include hypertension, chronic kidney disease, and the administration of a large volume of contrast material via the intra-arterial route. eso-stroke.org Once the contrast medium crosses the compromised BBB, it can lead to cerebral edema, altered neuronal function, and the clinical symptoms of encephalopathy, which can include confusion, cortical blindness, seizures, and focal neurological deficits. nih.goveso-stroke.org

Research in animal models has provided further insight into specific molecular pathways. A study involving intra-arterial injection of this compound in rats found that it significantly upregulated the expression of astrocytic aquaporin-4 (AQP4). nih.gov AQP4 is a water channel protein on astrocytes that plays a critical role in brain water balance, and its upregulation may contribute to the development of cerebral edema seen in CIE.

Recent research has implicated neuroinflammation and oxidative stress as key contributors to the neurotoxicity of this compound. nih.gov Microglia, the resident immune cells of the central nervous system, play a central role in this process. nih.gov

An animal study demonstrated that a bolus injection of this compound into the internal carotid artery of rats led to a significant proinflammatory activation of microglia in the occipital cortex. nih.gov This activation was observed one day post-injection, with an increased number of microglia still present around blood vessels after three days. nih.gov The activation of microglia is a key step in initiating an inflammatory cascade within the brain. nih.gov

This microglial activation was accompanied by evidence of significant oxidative stress in the brain tissue of rats treated with this compound. nih.gov Specifically, researchers observed:

Increased Malondialdehyde (MDA): Levels of MDA, a marker of lipid peroxidation and oxidative damage, were significantly upregulated. nih.govresearchgate.net

Decreased Superoxide (B77818) Dismutase (SOD): Levels of SOD, a crucial antioxidant enzyme that protects cells from damage by superoxide radicals, were downregulated. nih.govresearchgate.net

Elevated Proinflammatory Cytokines: An increase in inflammatory signaling molecules was also observed. nih.gov

These findings suggest that this compound can induce neuroinflammation and oxidative stress through both direct and indirect activation of microglia, which may be a contributing mechanism to the pathogenesis of CIE. nih.gov Oxidative stress, an imbalance between the production of reactive oxygen species and the ability of the body to counteract their harmful effects, can lead to cellular damage and exacerbate inflammatory responses. nih.govfrontiersin.org

Alterations in Blood-Brain Barrier Tight Junction Proteins (ZO-1, Occludin)

Research into the effects of this compound on the blood-brain barrier (BBB) has revealed dynamic changes in the expression of key tight junction proteins, namely Zonula occludens-1 (ZO-1) and Occludin. These proteins are critical for maintaining the integrity of the BBB.

A study investigating the effects of this compound on the BBB in rats demonstrated a transient increase in BBB permeability. This was measured using an Evans Blue assay, which showed increased content of the dye in brain tissue peaking at 6 hours after this compound administration and returning to normal levels by 24 hours. nih.gov

The study correlated this increased permeability with alterations in the expression of ZO-1 and Occludin. Western blot and immunofluorescence staining revealed a decrease in the expression of ZO-1 in brain tissues, reaching its lowest point at 3 hours post-administration. nih.gov Although the expression of ZO-1 gradually increased after this point, it remained lower than the control group even at 24 hours. nih.gov Similarly, the expression of Occludin was also found to decrease, with its lowest levels observed at 0.5 hours after this compound administration. nih.gov

These findings suggest that this compound can temporarily disrupt the blood-brain barrier by downregulating the expression of the tight junction proteins ZO-1 and Occludin. nih.gov

Table 1: Dynamic Effects of this compound on Blood-Brain Barrier Tight Junction Proteins in Rats

Time Point After this compound Administration ZO-1 Expression Level Occludin Expression Level Blood-Brain Barrier Permeability (Evans Blue Content)
0.5 hours Decreased Lowest Level Increased
3 hours Lowest Level Decreased Increased
6 hours Gradually Increasing Gradually Increasing Peak Level
24 hours Lower than control Gradually Increasing Returned to Normal
Nephrotoxicity Research and Renal Cell Effects

The potential for nephrotoxicity is a key area of toxicological research for all contrast media, including this compound. Studies have explored various mechanisms through which this compound may exert effects on renal cells.

This compound is classified as a low-osmolar contrast medium (LOCM). d-nb.inforesearchgate.net The osmolality of contrast media is considered a factor in renal toxicity, with hyperosmolar agents generally associated with a higher risk. nih.govnih.gov Research comparing the in vitro toxicity of different iodinated contrast media on a rat kidney epithelial cell line (NRK 52-E) found that the osmolality of the contrast media appeared to be a major cause of the observed in vitro toxicity. nih.gov In this study, the low-osmolar this compound was compared with an iso-osmolar agent, and differences in cell death incidence were noted, suggesting osmolality plays a role. nih.gov However, another study indicated that while hyperosmolality contributes to cytotoxic effects, direct cytotoxic effects of the contrast media molecules are also a factor. nih.gov

In vitro studies have demonstrated that this compound can exert direct cytotoxic effects on renal cells. One study on porcine renal tubular LLC-PK1 cells showed that this compound had a cytotoxic effect, although it was less pronounced than that of a high-osmolar ionic agent. nih.gov Another study using primary human proximal tubular cells found that this compound was capable of inducing cell death within 24 hours. researchgate.net Research on a rat renal proximal tubular cell line (NRK-52E) also indicated a decrease in cell viability upon exposure to this compound. nih.gov

This compound has been shown to affect fundamental cellular processes in renal cells, including cellular energy and calcium balance. A study on a rat renal proximal tubular cell line (NRK-52E) reported a decrease in cell viability and an increase in intracellular Ca2+ ion concentration following exposure to this compound. nih.gov This disruption of calcium homeostasis is a significant finding, as calcium is a critical second messenger in numerous cellular signaling pathways.

A significant mechanism of this compound-induced renal cell damage is the induction of apoptosis, or programmed cell death. Research on LLC-PK1 cells demonstrated that incubation with this compound led to an increase in the activities of caspases-3 and -9, which are key proteases in the apoptotic cascade. nih.gov The same study also found an increase in the mRNA for the pro-apoptotic protein Bax and a decrease in the mRNA levels of the anti-apoptotic protein Bcl-2. nih.gov These findings indicate that this compound can trigger the intrinsic pathway of apoptosis in renal tubular cells. nih.govelsevierpure.com

Table 2: Summary of this compound's Effects on Renal Cells

Effect Cell Type Key Findings
Cytotoxicity Porcine renal tubular LLC-PK1 cells This compound exhibited cytotoxic effects, though less than high-osmolar agents. nih.gov
Primary human proximal tubular cells This compound induced cell death within 24 hours. researchgate.net
Rat renal proximal tubular cell line (NRK-52E) Decreased cell viability was observed. nih.gov
Calcium Homeostasis Rat renal proximal tubular cell line (NRK-52E) Increased intracellular Ca2+ ion concentration was noted. nih.gov
Apoptosis Porcine renal tubular LLC-PK1 cells Increased activity of caspases-3 and -9. nih.gov
Increased mRNA of pro-apoptotic Bax. nih.gov
Decreased mRNA of anti-apoptotic Bcl-2. nih.gov

Thromboembolic Events and Coagulation Inhibition

The interaction of contrast media with the blood coagulation system is an important aspect of their safety profile. Research has shown that nonionic contrast agents, including this compound, can have an impact on thrombin generation.

A study that investigated thrombin generation in nonclottable mixtures of blood and various nonionic contrast agents found that thrombin generation occurred in mixtures containing this compound. nih.gov The study highlighted that while this compound and other nonionic agents inhibit the final step of blood coagulation (fibrin polymerization), they still permit the generation of thrombin. nih.gov This suggests a potential for a prothrombotic state, as thrombin is a key enzyme in the coagulation cascade. nih.gov

Risk Mitigation Strategies and Patient Management

The safe administration of this compound, particularly in vulnerable patient populations, necessitates a proactive approach centered on risk mitigation and careful patient management. This involves the implementation of premedication protocols for patients with a history of allergic reactions and specific considerations for individuals with pre-existing medical conditions that may increase their susceptibility to adverse events.

Clinical Research and Efficacy Studies of Ioversol

Clinical Trial Design and Methodology for Ioversol Evaluation

The evaluation of this compound's clinical profile has been conducted through diverse methodologies, providing robust evidence of its performance.

Numerous double-blind, controlled, parallel-group comparative studies have been central to assessing this compound's efficacy and tolerance. A meta-analysis of 57 such clinical trials, involving a total of 3854 adult patients (1931 in the this compound group and 1923 in reference groups), compared this compound with other nonionic contrast media across various indicated procedures nih.gov. Furthermore, data from 23 double-blind, controlled, parallel-group comparative studies specifically evaluated the intravenous efficacy of this compound nih.gov. One randomized, double-blind, parallel-group study compared this compound-240 with Iohexol-240 in 50 patients undergoing venography, finding both agents comparable in terms of diagnostic quality nih.gov. Another randomized, double-blind, parallel-group clinical trial involving 148 patients compared Iodixanol (B1672021) 270 mgI/ml with this compound 320 mgI/ml in patients undergoing peripheral angiography researchgate.net. Additionally, a double-blind study compared this compound and Iopamidol in 81 patients undergoing computed body tomography, with assessments for image quality nih.gov.

In addition to controlled trials, open-label studies have contributed to the understanding of this compound's performance. Nine open-label studies were evaluated to assess this compound's intravenous efficacy nih.gov. An open-label noncomparative clinical study specifically evaluated the efficacy of this compound (Optiray 320) in contrast-enhanced body computed tomography (CT) scanning, involving 42 adult patients undergoing CT of the chest, abdomen, and pelvis nih.gov. Another single-center, prospective, open-label study was conducted to compare Iodixanol and this compound in diabetic patients undergoing coronary angiography revespcardiol.orgrevespcardiol.org.

Systematic reviews and meta-analyses have synthesized findings from multiple studies to provide a comprehensive overview of this compound's clinical data. A meta-analysis of 57 randomized, double-blind clinical trials characterized the clinical profile of this compound, focusing on radiographic efficacy nih.gov. This meta-analysis concluded that this compound was considered diagnostic in 99.3% of examinations, with good to excellent enhancement quality in 89.3% of cases nih.gov. In comparative evaluations, there was a 24% odds reduction of the investigator's non-diagnostic judgment and a 15% odds reduction of poor to fair quality in favor of this compound nih.gov.

A recent systematic review and meta-analysis, published in April 2025, included 32 peer-reviewed articles from studies published between January 1989 and March 2024, focusing on non-ionic low-osmolar contrast media, including this compound nih.gov. This analysis aimed to assess and compare acute adverse reaction rates, but also provides context on the widespread study of this compound nih.gov. Another meta-analysis specifically compared this compound and Iomeprol (B26738) for the prevention of contrast-induced nephropathy in coronary angiography patients, including six articles with a total of 2431 patients unisa.ac.za.

Diagnostic Efficacy Across Various Imaging Modalities

This compound is a widely used contrast agent that enhances computed tomographic imaging by augmenting radiographic efficiency, with the degree of density enhancement directly related to the iodine content of the administered dose drugbank.comfda.gov.

This compound is indicated for enhancing computed tomographic (CT) imaging drugbank.comguerbet.comfda.govguerbet.commayoclinic.orgdrugs.com. Its ability to enhance radiographic efficiency is directly linked to its iodine content drugbank.comfda.gov.

This compound is specifically indicated for CT imaging of both the head and body in adults and pediatric patients drugbank.comguerbet.comguerbet.commayoclinic.orgdrugs.come-lactancia.org. In CT scanning of the head, maximum contrast enhancement in tissue often occurs after peak blood iodine levels are reached, and diagnostic contrast-enhanced images of the brain have been obtained up to one hour after intravenous bolus administration fda.gov. This delay suggests that radiographic contrast enhancement is partly dependent on the accumulation of the iodine-containing medium within the lesion and outside the blood pool fda.gov.

Clinical studies have demonstrated high diagnostic quality for this compound in body CT. In an open-label noncomparative clinical study involving 42 adult patients undergoing body CT (chest, abdomen, and pelvis), the quality of the CT scans was judged to be diagnostic in all patients nih.gov. Specifically, the quality was assessed as excellent in 35 patients and good in seven patients nih.gov. In a randomized double-blind trial comparing this compound and Iopamidol in contrast-enhanced computed body tomography, all examinations were considered diagnostic nih.gov. An observational cohort study involving over 101,000 cases reported that imaging quality with Optiray (this compound) was described as excellent, good, or adequate in 99.9% of all examinations guerbet.com.

Table 1: Diagnostic Efficacy of this compound in Body CT Scans (Open-Label Study) nih.gov

Diagnostic QualityNumber of Patients (n=42)Percentage of Patients
Excellent3583.3%
Good716.7%
Diagnostic Total42100%
Efficacy MetricResult
Examinations Considered Diagnostic99.3%
Examinations with Good to Excellent Enhancement Quality89.3%
Odds Reduction of Non-diagnostic Judgment (vs. reference)24%
Odds Reduction of Poor to Fair Quality (vs. reference)15%

Table 3: Imaging Quality with Optiray (this compound) in Observational Cohort Study guerbet.com

Imaging Quality DescriptorPercentage of Examinations (n>101,000)
Excellent, Good, or Adequate99.9%

Computed Tomography (CT) Imaging

Advanced CT Techniques (e.g., Dual-Energy CT, Multi-phase Imaging)

This compound is indicated for contrast-enhanced computed tomography (CT) imaging of both the head and body. e-lactancia.orgdrugbank.comrxlist.comnih.govguerbet.commayoclinic.orgfda.govfda.gov Its mechanism of action in CT involves augmenting radiographic efficiency, with the degree of density enhancement directly correlating with the iodine content in the administered dose. drugbank.comwikidoc.org

Clinical studies have affirmed the diagnostic efficacy of this compound in body CT scanning. In an open-label, noncomparative clinical study involving 42 adult patients undergoing contrast-enhanced body CT of the chest, abdomen, and pelvis, the quality of all CT scans was judged to be diagnostic. Specifically, scan quality was assessed as excellent in 35 patients and good in seven patients. nih.gov Furthermore, consistent results have been documented using dynamic CT techniques with this compound. e-lactancia.org

Research has also explored this compound's application in specialized CT techniques. For instance, a study evaluated the efficacy of this compound (Optiray) and iomeprol (Iomeron) as alternatives for visualizing articular cartilage in small animal joints using contrast-enhanced micro-computed tomography (CECT). This investigation aimed to identify effective replacements for Hexabrix, a previously used ionic contrast agent that has been discontinued. researchgate.net

Table 1: CT Image Quality Scores in Hepatocellular Carcinoma Patients

Contrast Agent ConcentrationMean Image Quality Score (± SD)Statistical Significance (p-value)
Low Concentration2.44 ± 0.12< 0.001
High Concentration3.30 ± 0.67

This data underscores the enhanced diagnostic clarity achieved with higher concentrations of this compound in specific clinical contexts. frontiersin.org

Angiography

This compound has demonstrated broad utility and diagnostic efficacy across various angiographic procedures. Clinical experience with this compound in over 500 patients for intra-arterial digital subtraction angiography (DSA), cerebral, visceral, peripheral, and cardiac angiography has shown it to be diagnostically efficacious. nih.gov In an open-label, noncomparative study assessing this compound in intra-arterial digital subtraction angiography, the quality of radiographs was rated as excellent in 60.0% of the studies and diagnostic in 37.5%. nih.gov

Table 2: Radiographic Quality in Intra-arterial Digital Subtraction Angiography with this compound

Radiographic QualityPercentage of Studies
Excellent60.0%
Diagnostic37.5%
Nondiagnostic2.5%
Cerebral Arteriography

This compound is a recognized contrast medium for cerebral arteriography. drugbank.comrxlist.comguerbet.comfda.govfda.govwikidoc.orgmedscape.com A controlled double-blind study compared this compound 320 with iopamidol-300 in 60 patients undergoing cerebral angiography. The study found no significant differences between this compound 320 and iopamidol-300 regarding contrast quality and neurological status. nih.gov

Coronary Arteriography and Left Ventriculography

The efficacy of this compound in coronary arteriography and left ventriculography has been well-established in clinical research. drugbank.comrxlist.comguerbet.comfda.govfda.govwikidoc.orgmedscape.comrsna.orgnih.govdrugs.com A randomized, double-blind study involving 80 patients compared this compound with sodium meglumine (B1676163) diatrizoate for these procedures, concluding that the radiographic quality was comparable between both agents. rsna.orgnih.gov In another multicenter, double-blind, randomized study, this compound-350 was found to be diagnostically effective when compared to iohexol-350 in patients undergoing selective coronary arteriography with left ventriculography. nih.gov

Peripheral Arteriography

This compound is indicated for peripheral arteriography. drugbank.comrxlist.comguerbet.comfda.govfda.govmedscape.comdrugs.comnih.gov A double-blind study comparing this compound with diatrizoate in 39 patients undergoing peripheral arteriography found both media to be equivalent in the diagnostic adequacy of the radiographs. nih.gov Furthermore, a randomized, double-blind study comparing this compound 320 mg I/mL (Optiray) and iohexol (B1672079) 300 mg I/mL (Omnipaque) in 50 patients for peripheral arteriography reported that 92% of radiographs acquired using Optiray were rated as excellent or good, compared to 88% with Omnipaque, indicating comparable diagnostic efficacy for both agents. nih.gov A pilot investigation also compared this compound 320 with carbon dioxide as a contrast agent for peripheral vascular occlusive disease, with this compound studies consistently rated as diagnostically adequate in all cases. co2angio.org

Visceral and Renal Arteriography

This compound is indicated for visceral and renal arteriography. drugbank.comguerbet.comfda.govfda.govwikidoc.orgdrugs.com In a double-blind study involving 21 patients undergoing abdominal (visceral) arteriography, this compound showed no significant difference in diagnostic adequacy when compared to diatrizoate. nih.gov Similarly, a comparative study of this compound and iohexol in visceral arteriography, which included 10 patients, reported that all radiographs in both groups were rated as excellent or good. nih.gov

Aortography

This compound is indicated for aortography procedures. drugbank.comrxlist.comguerbet.comfda.govfda.govwikidoc.orgmedscape.com Its efficacy in providing clear visualization for diagnostic purposes in aortography is well-documented in its clinical indications. drugbank.comrxlist.comguerbet.comfda.govfda.govwikidoc.orgmedscape.com

Urography

This compound is recommended for use in excretory urography, a procedure designed to visualize the urinary system. fishersci.capharmakb.com Clinical studies have established its effectiveness in intravenous excretory urography, including its application in pediatric patients. pharmakb.comfishersci.ca A randomized, double-blind study comparing this compound with Iopromide (B1672085) and Iopamidol in 200 adult patients undergoing excretory urography demonstrated comparable diagnostic performance among the three agents. In this study, 98% of the visualization scores for renal parenchyma, pelvis and calyces, ureters, and bladder were rated as good or excellent, with no significant differences observed between this compound, Iopromide, and Iopamidol.

Venography

This compound (available in concentrations such as Optiray 300, 320, or 350) is recommended for venography, which involves imaging the venous system. fishersci.capharmakb.com Research comparing this compound-240 and Iohexol-240 in 50 patients undergoing venography indicated that all acquired film sets were diagnostic. The study found that the diagnostic quality of the procedure was comparable between the two contrast media, and the incidence of patient-reported heat and pain sensations following contrast injection was minimal and similar for both groups.

Myelography

Based on available clinical data and indications for this compound (Optiray), myelography is not listed as an approved or recommended use for this contrast agent. fishersci.capharmakb.com While precautions are noted regarding the inadvertent intrathecal administration of contrast media, which could lead to serious adverse events, this does not imply an indication for myelography. fishersci.ca

Patient Tolerance and Comfort in Clinical Settings

The administration of this compound, consistent with other iodinated contrast media, is commonly associated with sensations of warmth and pain at the injection site. fishersci.ca

Assessment of Pain and Warmth Sensations

Studies have specifically assessed patient-reported sensations during this compound administration. In a comparison of this compound with the conventional ionic contrast agent Diatrizoate during peripheral arteriography, this compound was found to result in less patient discomfort.

A randomized, double-blind, parallel-group clinical study comparing this compound 320 mg I/mL and Iohexol 300 mg I/mL in peripheral and visceral arteriography evaluated patient tolerance using a four-point rating scale (1 = none; 4 = severe) for heat and pain sensations. For patients undergoing peripheral arteriography, the average heat score was 2.4 for this compound and 2.3 for Iohexol, while the average pain score was 1.1 for both agents. In visceral arteriography, both this compound and Iohexol had an average heat score of 2.4, with pain scores of 1.7 for this compound and 1.0 for Iohexol.

Another study involving contrast-enhanced CT scans of the abdomen in patients with poor venous conditions compared this compound 320 with Iomeprol 400. Patients receiving this compound 320 reported pain scores ranging from 2 to 4 (on a 0-10 scale), and discomfort scores from 2 to 5. In contrast, those receiving Iomeprol 400 reported pain scores from 0 to 2 and discomfort scores from 0 to 3, suggesting that higher concentration contrast media may improve comfort in this patient group.

Table 1: Patient-Reported Sensations in Arteriography

Contrast AgentProcedure TypeAverage Heat Score (1-4 scale)Average Pain Score (1-4 scale)
This compoundPeripheral Arteriography2.41.1
IohexolPeripheral Arteriography2.31.1
This compoundVisceral Arteriography2.41.7
IohexolVisceral Arteriography2.41.0

Table 2: Patient-Reported Pain and Discomfort in CT (Poor Venous Conditions)

Contrast Agent (Concentration)Pain Score Range (0-10)Discomfort Score Range (0-10)
This compound (320)2-42-5
Iomeprol (400)0-20-3

Comparison with Other Contrast Agents in Terms of Discomfort

Comparative studies have evaluated this compound's discomfort profile against other contrast agents. During intra-arterial administration, Iodixanol was found to cause less frequent and severe discomfort, characterized by sensations of pain and heat, when compared to this compound. Specifically, the incidence of pain was significantly lower with Iodixanol (25.7%) than with this compound (74.3%), and the sensation of heat was also less frequent with Iodixanol (55.4%) compared to this compound (85.1%). The mean discomfort score, assessed by Visual Analogic Scale (VAS), was also significantly lower for Iodixanol (8.1 ± 15.3) than for this compound (36.0 ± 29.7) after the initial injection.

In a double-blind study for whole-body computed tomography (CT), both Iopamidol and this compound demonstrated good patient tolerance with few reported side effects after intravenous administration. When compared to the conventional ionic contrast agent Diatrizoate in peripheral arteriography, this compound was associated with less patient discomfort.

Comparative Efficacy and Safety Studies with Other Contrast Media

Efficacy

This compound has been evaluated in comparative efficacy studies across various imaging modalities:

Urography: In excretory urography, a study comparing Iopromide, this compound, and Iopamidol found no significant differences in visualization scores, with 98% of scores rated as good or excellent across all three agents.

Arteriography: Both this compound and Iohexol demonstrated efficacy for intra-arterial use in peripheral and visceral vessels. In peripheral arteriography, 92% of radiographs obtained with this compound were rated excellent or good, compared to 88% with Iohexol. For visceral studies, all radiographs in both groups were rated excellent or good. This compound also showed equivalence to Diatrizoate in the diagnostic adequacy of radiographs for peripheral and visceral arteriography.

Computed Tomography (CT): A comparative study in cranial CT found no statistically significant difference in image quality between this compound-320 and Iohexol-300. Furthermore, in contrast-enhanced whole-body CT, Iopamidol and this compound were found to be effective, consistently yielding diagnostic image quality.

Safety (Comparative Incidence/Profile)

This compound vs. Iohexol: In a cranial CT study, no patients who received this compound experienced adverse reactions, whereas 5% of patients in the Iohexol group reported minor to mild adverse effects, including pain at the injection site and a sensation of heat. In peripheral and visceral arteriography, both this compound and Iohexol were deemed well tolerated and safe for intra-arterial use.

This compound vs. Diatrizoate: For peripheral and visceral arteriography, this compound and Diatrizoate exhibited an equivalent incidence of general adverse reactions such as nausea, vomiting, and urticaria. However, this compound was associated with fewer hemodynamic alterations in peripheral arteriography.

This compound vs. Iopromide and Iopamidol: In excretory urography, no significant differences were observed in the rates of mild adverse reactions among this compound, Iopromide, and Iopamidol.

This compound vs. Iodixanol: During intra-arterial administration, Iodixanol led to less frequent and severe discomfort (pain and heat) compared to this compound.

Emerging Research Areas and Future Directions for Ioversol

Research on Ioversol in Specific Disease States

Sjögren-Larsson Syndrome and Diagnostic Imaging

Sjögren-Larsson Syndrome (SLS) is a rare autosomal recessive neurocutaneous disorder characterized by congenital ichthyosis, spastic di- or tetraplegia, and intellectual disability firstskinfoundation.orgradiopaedia.orgnih.gov. The underlying pathology involves mutations in the FALDH gene, leading to a deficiency in fatty aldehyde dehydrogenase (FALDH) and the subsequent accumulation of fatty aldehydes and alcohols, particularly in the skin and white matter of the brain radiopaedia.org.

Diagnostic imaging for central nervous system features in SLS primarily relies on magnetic resonance imaging (MRI), which can reveal characteristic cerebral white matter changes, such as confluent T2/FLAIR hyperintensities firstskinfoundation.orgradiopaedia.org. Additionally, proton MR spectroscopy often shows an abnormal resonance at 1.3 ppm in cerebral white matter, indicative of lipid accumulation radiopaedia.orgnih.gov.

While this compound is widely employed as a radiopaque contrast agent for X-ray and computed tomography (CT) examinations to enhance visualization of blood vessels, organs, and non-bony tissues alliedmarketresearch.comsphericalinsights.com, its direct role in the specific diagnostic imaging of Sjögren-Larsson Syndrome is not extensively documented in the provided research. MRI, which does not typically utilize iodine-based contrast agents like this compound, is the preferred modality for detecting the myelin defects central to SLS firstskinfoundation.orgradiopaedia.org. Although one source broadly mentions this compound facilitating a more accurate diagnosis of complications associated with Sjögren-Larsson Syndrome, specific research detailing its direct application or findings within the context of SLS diagnosis is limited fenirshomoy.com. Therefore, this compound's utility in SLS likely pertains to the diagnosis of co-occurring conditions or complications that may benefit from iodinated contrast-enhanced CT or angiographic procedures, rather than the primary neurological manifestations of the syndrome itself.

Novel Applications and Advanced Imaging Techniques

Beyond its conventional uses in X-ray and CT imaging, this compound is being explored in innovative applications and advanced imaging modalities. Its X-ray absorbing properties have led to its application in areas such as ultrasound scattering and magnetic resonance imaging alliedmarketresearch.com.

A notable novel application involves its use in contrast-enhanced micro-computed tomography (μCT) for the high-resolution morphological assessment of articular cartilage in small animal models researchgate.net. This technique leverages this compound to enhance the visibility of hard tissues, thereby improving diagnostic capabilities researchgate.net.

Furthermore, this compound has been instrumental in developing noninvasive imaging techniques for monitoring drug transport within complex biological structures. For instance, researchers have utilized this compound in μCT studies to characterize and quantify drug delivery inside the murine cochlea. By establishing a linear correlation between image intensity and this compound concentration, this method allows for the noninvasive extraction of spatially dependent intracochlear drug concentrations over time, providing valuable insights into inner ear drug delivery dynamics researchgate.netnih.gov.

In the realm of therapeutic delivery, this compound has been encapsulated within multivesicular liposomes (MVLs). In this context, this compound serves as a water-soluble contrast agent, enabling the precise localization of these MVLs in blood vessels under digital subtraction angiography (DSA) during embolization therapy for conditions such as rabbit VX2 liver tumors taylorandfrancis.com. This dual-purpose application highlights this compound's potential in image-guided therapeutic interventions.

Optimization of this compound Administration Protocols

Pharmacokinetic Modeling for Optimized Drug Delivery

Optimizing the administration protocols for contrast agents like this compound is crucial for maximizing diagnostic utility while potentially minimizing the total amount of agent delivered. Research into pharmacokinetic (PK) modeling plays a significant role in this optimization. The pharmacokinetics of intravascularly administered this compound in healthy individuals generally conform to an open two-compartment model with first-order elimination nih.gove-lactancia.orgdrugbank.com.

Studies have developed sophisticated pharmacokinetic models, such as intracochlear models based on an imaging, learning-prediction (LP) paradigm, which utilize this compound to determine transport parameters in the murine cochlea researchgate.netnih.gov. These models are capable of simulating drug concentrations for various infusion molecules and different drug delivery protocols researchgate.net. For example, forward simulation results, particularly with pulsatile delivery, suggest that these pharmacokinetic models can be employed to optimize drug delivery protocols, potentially leading to a reduction in the total amount of drug administered researchgate.net.

The biological half-life of this compound in healthy volunteers is approximately 1.5 hours, with over 95% of the administered dose excreted renally within the first 24 hours nih.gove-lactancia.orgdrugbank.com. In cases of impaired renal function, the elimination half-life is prolonged nih.gove-lactancia.orgdrugbank.com. Understanding these pharmacokinetic parameters through modeling is essential for predicting drug behavior and designing more effective and efficient drug delivery systems, thereby fostering the development of new drug molecules and delivery strategies arvojournals.org.

An example of pharmacokinetic data for this compound in healthy volunteers is presented below:

Parameter50 mL this compound 68% (Mean)150 mL this compound 68% (Mean)
Biological Half-life1.5 hours nih.gove-lactancia.orgdrugbank.com1.5 hours nih.gove-lactancia.orgdrugbank.com
Urinary Excretion (24h)>95% nih.govdrugbank.com>95% nih.govdrugbank.com
Peak Urine ConcentrationWithin first 2 hours nih.govdrugbank.comWithin first 2 hours nih.govdrugbank.com
Plasma Clearance (mL/min)156 drugbank.com185 drugbank.com
Cmax (mg/mL)1.45 drugbank.com2.36 drugbank.com
Tmax (min)2.0 drugbank.com4.3 drugbank.com
AUC (mg·hr/mL)1.74 drugbank.com4.43 drugbank.com

Long-term Safety and Efficacy Studies

Long-term studies concerning this compound primarily focus on its potential for carcinogenicity, mutagenicity, and effects on fertility. Nonclinical studies have indicated that this compound is not mutagenic and does not appear to affect fertility drugbank.comfda.gov. Additionally, no long-term animal studies have been performed to evaluate its carcinogenic potential drugbank.comfda.gov.

Regarding long-term efficacy, studies generally assess the diagnostic utility and image quality provided by this compound. A meta-analysis conducted in 1996, which included 1931 patients, reported that this compound was considered diagnostic in 99.3% of examinations, with the quality of enhancement rated as good to excellent in 89.3% of cases nih.gov. More recently, an observational cohort study involving over 101,000 cases described the imaging quality achieved with Optiray (this compound) as excellent, good, or adequate in 99.9% of all examinations guerbet.com. These findings underscore the consistent and high diagnostic efficacy of this compound across a large patient population over time.

Development of Novel Contrast Agents with Improved Profiles

The landscape of medical imaging is continuously evolving, driving the development of novel contrast agents with enhanced profiles. This compound itself represents a significant advancement as a non-ionic, low-osmolar contrast medium (LOCM), offering improved tolerability compared to earlier high-osmolality ionic agents guerbet.comuscjournal.compmarketresearch.comnih.gov. The transition to LOCMs like this compound has substantially reduced the incidence of immediate side effects uscjournal.compmarketresearch.commdpi.com.

Current and future research in contrast media aims to further refine these agents to address existing limitations and improve diagnostic efficiency researchgate.net. This includes the ongoing development of more efficient and safer contrast agents, such as those designed to further reduce the risk of kidney damage sphericalinsights.com. Pharmaceutical companies are actively investing in research and development to create improved formulations that offer enhanced clarity during imaging scans while minimizing adverse reactions pmarketresearch.com.

The global market for iodinated contrast media, which includes this compound, is projected to expand, driven by the increasing demand for diagnostic imaging and advancements in healthcare technology sphericalinsights.compmarketresearch.com. The growing emphasis on personalized medicine also contributes to this trend, as it necessitates precise imaging and accurate diagnoses, thereby influencing the demand for and development of advanced contrast agents sphericalinsights.com. While this compound remains a widely used and effective agent, the pursuit of novel contrast agents continues, with a focus on achieving even better safety profiles and diagnostic performance. This includes exploring iso-osmolar agents and those with potentially lower hypersensitivity reaction rates uscjournal.comnih.govmdpi.com.

Integration of this compound Research with Artificial Intelligence and Machine Learning in Diagnostics

The landscape of diagnostic imaging is undergoing a significant transformation with the increasing integration of Artificial Intelligence (AI) and Machine Learning (ML) technologies. This evolution is poised to enhance the utility and demand for contrast agents like this compound, a non-ionic, iodinated contrast medium widely used in various medical imaging procedures such as X-rays, Computed Tomography (CT) scans, and angiography to improve the visibility of internal structures for accurate diagnosis. The synergy between advanced imaging agents and intelligent algorithms is opening new avenues for more precise and efficient diagnostic pathways. nih.govcanjhealthtechnol.cajmir.orgnih.gov

Detailed Research Findings and Applications:

AI and ML are being actively explored to optimize several aspects of contrast-enhanced imaging, including image quality enhancement, reduction of contrast medium volume, and improved diagnostic accuracy.

GroupTube Voltage (kVp)CM Volume (mL)AI Noise ReductionImage NoiseSignal-to-Noise Ratio (SNR)Contrast-to-Noise Ratio (CNR)Effective Dose Reduction vs. Group BCM Volume Reduction vs. Group BSubjective IQ Score vs. Group B
A18040NoDecreasedIncreasedIncreased79.18%50%Significantly Lower (P<0.05)
B12080NoBaselineBaselineBaseline--Baseline
A28040YesSignificantly DecreasedSignificantly IncreasedSignificantly Increased79.18%50%No Significant Difference (P>0.05)

Enhanced Diagnostic Accuracy in Specific Conditions: this compound-enhanced images serve as crucial input for advanced AI/ML models aimed at improving diagnostic precision. For example, a deep learning system utilizing contrast-enhanced CT portal-phase images (where this compound 320 mg I/mL was the contrast medium) was developed for the preoperative prediction of colorectal cancer staging and RAS gene mutation status. This system demonstrated excellent performance in both tumor detection and staging, as well as in predicting gene mutation status. nih.govresearchgate.net

Table 2: Performance of Deep Learning System in Colorectal Cancer Diagnosis using this compound-Enhanced CT

Model TypeDiagnostic TaskPerformance MetricResult (Validation/Test Cohort)
Yolov7-based Detection ModelColorectal Cancer Detection and Preoperative StagingmAP_0.50.98 (Validation Cohort)
Vision Transformer (VIT)-based Prediction NetworkPreoperative RAS Gene Mutation Status PredictionAUC0.9591 (Test Cohort), 0.9554 (Validation Cohort)

Note: Data derived from a study on deep learning for colorectal cancer staging and RAS mutation prediction. nih.govresearchgate.net

Automated Disease Diagnosis Platforms: Machine learning platforms are being developed to automate contrast-enhanced CT (CECT)-specific disease diagnosis. These platforms leverage specialized ML models to enhance the accuracy of identifying lesions, malignancies, tumors, and observing temporal changes over different phases of enhancement. The objective is to provide more objective and accurate diagnostic support, potentially reducing the time required for diagnosis by imaging specialists. researchgate.netresearchgate.net

Industry Integration and Future Outlook: Leading companies in medical imaging, such as Guerbet (manufacturer of Optiray, a brand of this compound), are actively investing in digital and AI solutions. This strategic integration aims to improve the diagnosis and treatment of patients by combining the efficacy of contrast media with the analytical power of AI. researchgate.netexactitudeconsultancy.comuq.edu.au The increasing prevalence of chronic diseases and advancements in imaging techniques are further driving the demand for contrast agents like this compound, with AI and ML playing a pivotal role in optimizing their application and maximizing diagnostic yield. nih.gov

The ongoing research and development in integrating this compound-enhanced imaging with AI and ML underscore a future where diagnostic procedures are not only more accurate and efficient but also potentially involve reduced patient exposure to radiation and contrast agents, while maintaining or improving diagnostic confidence.

Q & A

Q. What key pharmacokinetic properties of ioversol influence its safety profile in clinical imaging?

this compound's non-ionic structure (C₁₈H₂₄I₃N₃O₉, molecular weight 807.11 g/mol) and low osmolality reduce interactions with biological membranes, minimizing endothelial irritation and nephrotoxicity . Comparative studies show it stimulates less endothelin release than iothalamate, reducing renal vasoconstriction in rats . Researchers should prioritize these properties when evaluating safety in preclinical models.

Q. What validated animal models are used to assess this compound’s neurovascular safety?

Rodent models (e.g., anesthetized rats) are standard for evaluating blood-brain barrier (BBB) integrity post-administration. Key parameters include histopathological analysis of BBB permeability, measurement of intracellular reactive oxygen species (ROS), and calcium flux in endothelial cells . These models confirm this compound’s minimal neurovascular disruption at clinical doses.

Q. What methodologies are recommended for monitoring acute adverse reactions to this compound in clinical trials?

Follow PRISMA guidelines for systematic reviews: track immediate hypersensitivity (HSRs) and delayed reactions (e.g., post-contrast acute kidney injury, PC-AKI) using standardized criteria. Monitor serum creatinine (sCr) at baseline and 48–72 hours post-administration, alongside adverse event grading (e.g., mild, moderate, severe) .

Q. How does this compound’s chemical stability impact storage protocols in research settings?

High-performance liquid chromatography (HPLC) studies show this compound remains stable for 24 hours in solution at room temperature. Use Ultimate LP-C8 columns with acetonitrile:water (4:95) mobile phase for quality control. Store lyophilized powder at 4°C, protected from light, to prevent iodine dissociation .

Q. What biomarkers detect early contrast-induced kidney injury (CI-AKI) in this compound-administered patients?

Urinary biomarkers—κ and α₁-microglobulin (U-κ, Uα₁-MG), retinol-binding protein (UTRF), and plasma cystatin C (CysC)—show significant elevation at doses >200 mL. Collect samples pre-procedure and at 6, 12, and 24 hours post-administration for sensitivity .

Advanced Research Questions

Q. How can HPLC be optimized for precise quantification of this compound in complex matrices?

Use iso-elution with a flow rate of 1.0 mL/min and detection at 254 nm. Validate linearity (80–120 µg/mL range) and precision (RSD <2%). For biological samples (e.g., hemodialysates), employ online desalination tubes to enhance signal-to-noise ratios by 178× and mitigate sodium adduct interference .

Q. How do conflicting findings on this compound’s nephrotoxicity inform clinical trial design?

Meta-analyses reveal PC-AKI incidence varies with baseline renal function and hydration status. Stratify trials by glomerular filtration rate (eGFR <45 mL/min/1.73m²) and limit single-dose thresholds to ≤200 mL. Use propensity score matching to adjust for confounders like diabetes .

Q. How can CEST MRI leverage this compound for tumor microenvironment pH mapping?

this compound’s pH-dependent chemical exchange saturation transfer (CEST) effects enable extracellular pH (pHe) quantification in tumors. Calibrate in vitro using ratiometric signals between 6.0–7.8 pH, then validate in vivo in MMTV-Erbb2 breast cancer models. Apply Lorentzian fitting to CEST spectra for pHe differentiation between tumor and normal tissue .

Q. What experimental approaches reconcile discrepancies in this compound’s endothelial effects across models?

In vitro studies report ROS-mediated apoptosis, while in vivo data show vascular tolerance. Use co-culture systems (endothelial cells + smooth muscle cells) to simulate in vivo conditions. Measure endothelin-1 release and nitric oxide modulation under shear stress to bridge mechanistic gaps .

Q. What computational models predict this compound’s biodistribution in multi-organ imaging?

Pharmacokinetic models incorporating renal clearance (t₁/₂ ~2 hours) and hepatic excretion pathways can simulate biodistribution. Use finite element analysis to account for patient-specific factors (e.g., cardiac output, capillary permeability). Validate against SPECT/CT data in hepatoma models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.